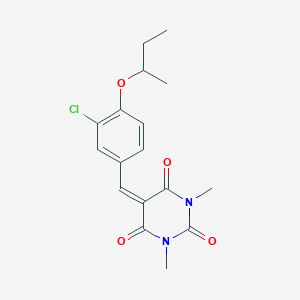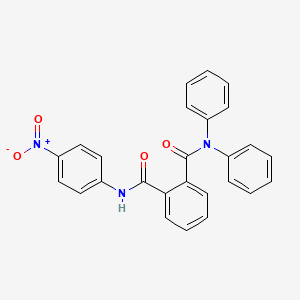![molecular formula C15H29NO2 B4009532 1-{[2-(1-ethylpentyl)-1,3-dioxolan-4-yl]methyl}pyrrolidine](/img/structure/B4009532.png)
1-{[2-(1-ethylpentyl)-1,3-dioxolan-4-yl]methyl}pyrrolidine
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 1-{[2-(1-ethylpentyl)-1,3-dioxolan-4-yl]methyl}pyrrolidine involves complex reactions that yield various stereoisomers and enantiomers, leveraging the molecular structures of potent agonists and compounds like nicotine for enhanced complexity and potential receptor selectivity. Notably, compounds have been synthesized to evaluate their affinity towards cholinergic receptors, aiming to find agonists that can discriminate among receptor subtypes (Dei et al., 2003).
Molecular Structure Analysis
Molecular structure analysis of related compounds involves detailed characterizations using techniques such as NMR spectroscopy and X-ray crystallography. These analyses help establish the relative and absolute configurations of synthesized compounds, providing insights into their three-dimensional structures and potential interactions with biological targets (Fu et al., 2006).
Chemical Reactions and Properties
Chemical reactions of this compound and its derivatives often involve acylation and substitution reactions, leading to the formation of various functional groups that significantly impact their chemical properties and biological activities. For instance, acylation of pyrrolidine-2,4-diones yields 3-acyltetramic acids, highlighting the reactivity of these compounds towards different chemical reagents (Jones et al., 1990).
Physical Properties Analysis
The physical properties of compounds similar to 1-{[2-(1-ethylpentyl)-1,3-dioxolan-4-yl]methyl}pyrrolidine, such as their crystalline structures, are elucidated using single-crystal X-ray diffraction analysis. This analysis reveals their supramolecular structures, which are formed through intermolecular hydrogen bonding and other non-covalent interactions, contributing to their stability and reactivity (G. Jagadeesan et al., 2013).
Chemical Properties Analysis
The chemical properties of these compounds, such as their reactivity towards different biological targets, are influenced by their structural features, including the presence of specific functional groups and the stereochemistry of the molecule. These properties are critical for their potential use in various applications, including as ligands for nicotinic acetylcholine receptors, where their structure-activity relationships are studied in depth to understand their mechanism of action (Lin et al., 1997).
Eigenschaften
IUPAC Name |
1-[(2-heptan-3-yl-1,3-dioxolan-4-yl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO2/c1-3-5-8-13(4-2)15-17-12-14(18-15)11-16-9-6-7-10-16/h13-15H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCPCVLTZNXDDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C1OCC(O1)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![diethyl 2-[4-(acetylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B4009462.png)

![2-[(6-nitro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4009470.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4009476.png)
![4-methyl-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B4009481.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-methoxyphenyl)-3-phenylpropanamide](/img/structure/B4009488.png)

![ethyl (4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetate](/img/structure/B4009495.png)

![4-(2-ethylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4009510.png)
![ethyl 4-({[1-(phenylacetyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4009525.png)
![N-(5-methoxy-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4009538.png)
![(2-furylmethyl){5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4009554.png)